molecular formula C17H26O3 B12683025 Ethyl 3-(3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate CAS No. 84473-80-3

Ethyl 3-(3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate

Cat. No.: B12683025
CAS No.: 84473-80-3
M. Wt: 278.4 g/mol
InChI Key: FTOQVEJIYGGRDQ-UHFFFAOYSA-N
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Description

2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol typically involves the reaction of ethylene oxide with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C2H4O+C2H6O2C6H14O4\text{C}_2\text{H}_4\text{O} + \text{C}_2\text{H}_6\text{O}_2 \rightarrow \text{C}_6\text{H}_{14}\text{O}_4 C2​H4​O+C2​H6​O2​→C6​H14​O4​

Industrial Production Methods

In industrial settings, the production of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves large-scale reactors where ethylene oxide and ethylene glycol are combined under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydroxyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.

    Medicine: Utilized in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

    Industry: Applied in the production of polymers, surfactants, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent for proteins and enzymes by forming hydrogen bonds with their functional groups. In chemical reactions, it serves as a nucleophile, participating in substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol: Similar in structure but lacks the additional ethylene oxide unit.

    Diethylene glycol: Contains an additional ethylene oxide unit compared to ethylene glycol.

    Triethylene glycol: Contains two additional ethylene oxide units compared to ethylene glycol.

Uniqueness

2,2’-[1,2-ethanediylbis(oxy)]bis-ethanol is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

84473-80-3

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

ethyl 3-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate

InChI

InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-6-9-13(11-14)8-5-7-12(2)3/h7,9,14-16H,4-6,8,10-11H2,1-3H3

InChI Key

FTOQVEJIYGGRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)C2CCC=C(C2)CCC=C(C)C

Origin of Product

United States

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